3-methoxy-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
3-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of the morpholine and pyrimidine rings, followed by their coupling with the benzamide group. Common starting materials include 1,2-amino alcohols, aziridines, and epoxides . The reactions often require transition metal catalysis and are performed under controlled conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of solid-phase synthesis and other advanced techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)methyl]phenol
Uniqueness
3-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H25N5O3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-methoxy-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H25N5O3/c1-16-14-21(27-23(24-16)28-10-12-31-13-11-28)25-18-6-8-19(9-7-18)26-22(29)17-4-3-5-20(15-17)30-2/h3-9,14-15H,10-13H2,1-2H3,(H,26,29)(H,24,25,27) |
InChI Key |
QINJHDMIMVAEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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